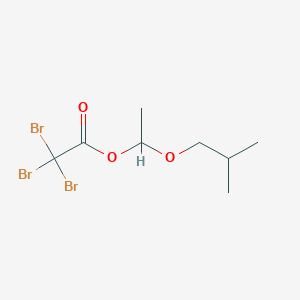
1-(2-Methylpropoxy)ethyl tribromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropoxy)ethyl tribromoacetate is an organic compound with the molecular formula C7H11Br3O3 It is a derivative of tribromoacetic acid and is characterized by the presence of a tribromoacetate group attached to a 1-(2-methylpropoxy)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropoxy)ethyl tribromoacetate typically involves the esterification of tribromoacetic acid with 1-(2-methylpropoxy)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropoxy)ethyl tribromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tribromoacetate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new derivatives.
Hydrolysis: In the presence of water and a suitable catalyst, the ester bond can be hydrolyzed to yield tribromoacetic acid and 1-(2-methylpropoxy)ethanol.
Reduction: The tribromoacetate group can be reduced to form less brominated derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Production of tribromoacetic acid and 1-(2-methylpropoxy)ethanol.
Reduction: Formation of less brominated or debrominated products.
Scientific Research Applications
1-(2-Methylpropoxy)ethyl tribromoacetate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon hydrolysis.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropoxy)ethyl tribromoacetate primarily involves its reactivity as an ester. Upon hydrolysis, it releases tribromoacetic acid, which can act as an alkylating agent. The molecular targets and pathways involved include:
Enzyme Inhibition: Tribromoacetic acid can inhibit enzymes by alkylating nucleophilic residues in the active site.
Cellular Pathways: The compound may interfere with cellular processes by modifying proteins and other biomolecules through alkylation.
Comparison with Similar Compounds
Similar Compounds
Ethyl tribromoacetate: Similar in structure but with an ethyl group instead of the 1-(2-methylpropoxy)ethyl group.
Methyl tribromoacetate: Contains a methyl group in place of the 1-(2-methylpropoxy)ethyl group.
Propyl tribromoacetate: Features a propyl group instead of the 1-(2-methylpropoxy)ethyl group.
Uniqueness
1-(2-Methylpropoxy)ethyl tribromoacetate is unique due to the presence of the 1-(2-methylpropoxy)ethyl moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
143414-14-6 |
|---|---|
Molecular Formula |
C8H13Br3O3 |
Molecular Weight |
396.90 g/mol |
IUPAC Name |
1-(2-methylpropoxy)ethyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C8H13Br3O3/c1-5(2)4-13-6(3)14-7(12)8(9,10)11/h5-6H,4H2,1-3H3 |
InChI Key |
SRXZUIJFZLXIBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(C)OC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)
![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)
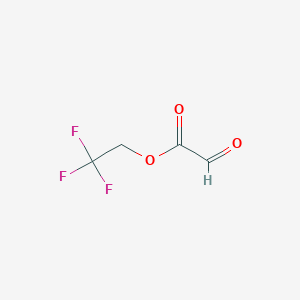
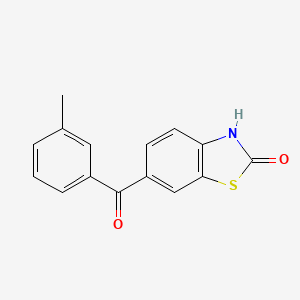
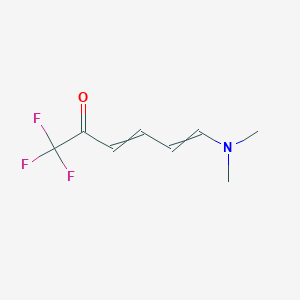
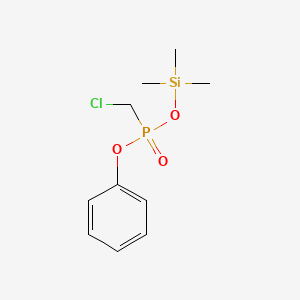
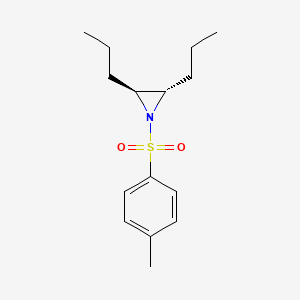
![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)
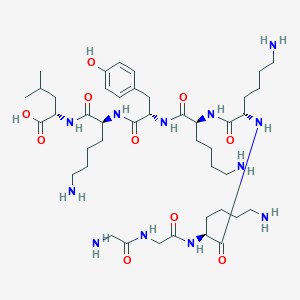
![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)
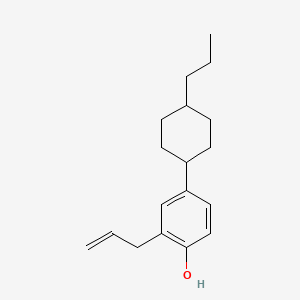
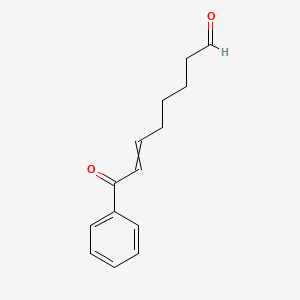
![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)
